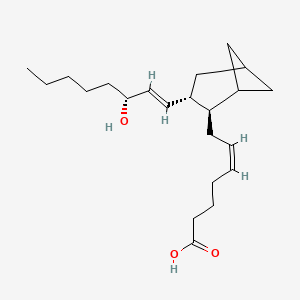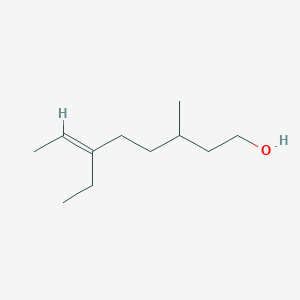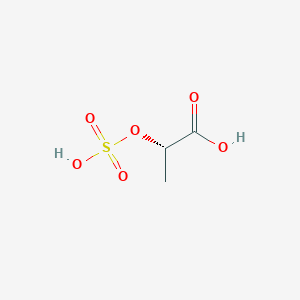
(S)-2-O-sulfolactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-O-sulfolactic acid is a 2-O-sulfolactic acid. It is a conjugate acid of a (S)-2-O-sulfonatolactate(2-). It is an enantiomer of a (R)-2-O-sulfolactic acid.
Scientific Research Applications
Role in Bacterial Sporulation and Germination : (S)-2-O-sulfolactic acid, identified as a major sulfur compound in the spores of Bacillus subtilis, accumulates in sporulating cells and is released upon germination. It may represent a significant portion of the dry weight of the spore, indicating its importance in bacterial lifecycle processes (Bonsen et al., 1969).
Bioactive Sulfur Compounds in Allium Species : Research on S-alk(en)yl cysteine sulfoxides, related sulfur compounds in Allium species like onion and garlic, shows potential therapeutic benefits. These compounds are transformed into various sulfur constituents, which may have implications in cancer cell cycle arrest, apoptosis, and cardiovascular protection (Rose et al., 2005).
Coenzyme M Biosynthesis : In the archaeon Methanococcus jannaschii, an enzyme catalyzes the addition of sulfite to phosphoenolpyruvate, a key step in the biosynthesis of coenzyme M, which is essential for methanogenesis. This highlights the biochemical significance of sulfonic acids in microbial metabolism (Graham et al., 2002).
Treatment of Sulfonamide Antibiotics : A study on the oxidation of sulfonamide antibiotics using a laccase-mediator system demonstrates the potential for bioremediation or treatment of these compounds in the environment (Weng et al., 2013).
Perfluorinated Sulfonic-Acid Ionomers : Research on perfluorinated sulfonic-acid membranes provides insights into their complex behavior and key role in technologies like fuel cells, highlighting the importance of sulfonic acid derivatives in advanced material science (Kusoglu & Weber, 2017).
Antioxidant Properties of Thioctic Acid and Dihydrolipoic Acid : A study on thioctic acid and dihydrolipoic acid, which contain sulfur, shows their effectiveness as antioxidants, interacting with reactive oxygen species. This research provides insights into the antioxidant capabilities of sulfur-containing compounds (Suzuki et al., 1991).
Sulfonic Acid Functionalized Hydrophobic Mesoporous Biochar : The development of sulfonic acid functionalized hydrophobic biochar for catalytic applications demonstrates the versatility of sulfonic acid derivatives in catalysis and materials science (Zhong et al., 2019).
properties
Product Name |
(S)-2-O-sulfolactic acid |
|---|---|
Molecular Formula |
C3H6O6S |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(2S)-2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/t2-/m0/s1 |
InChI Key |
CSRZVBCXQYEYKY-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OS(=O)(=O)O |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



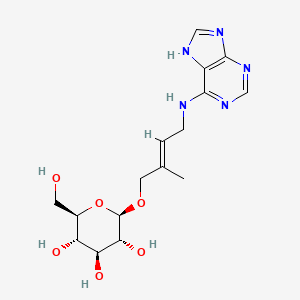
![(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)
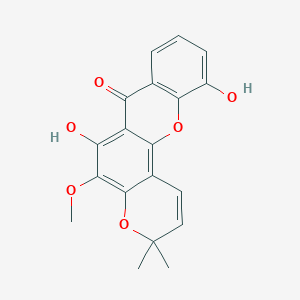
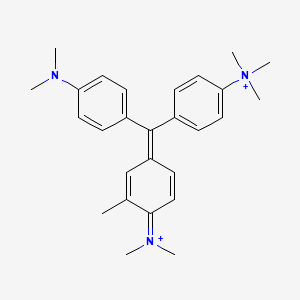
![2-[(E)-(3-methyl-4-oxonaphthalen-1-ylidene)amino]oxyacetic acid](/img/structure/B1236000.png)

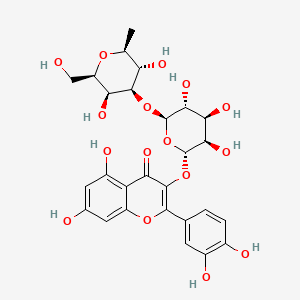

![Indolizino[1,2-b]quinoline-7-acetic acid,a-ethyl-9,11-dihydro-a-hydroxy-8-(hydroxymethyl)-9-oxo-, monosodiumsalt, (aS)-](/img/structure/B1236008.png)
![(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236009.png)

